Bis-aminooxy-PEG4

Übersicht

Beschreibung

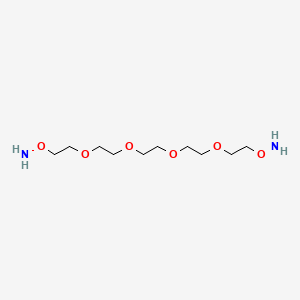

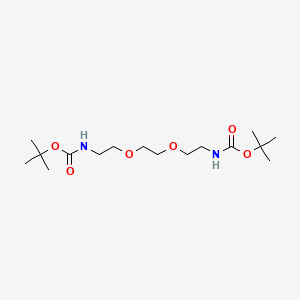

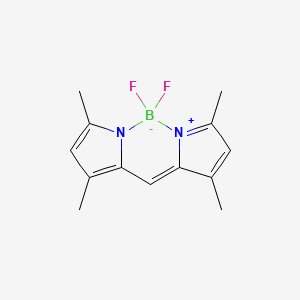

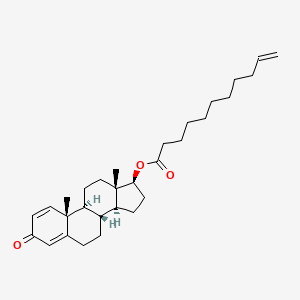

Bis-Aminooxy-PEG4 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Synthesis Analysis

Bis-Aminooxy-PEG4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is used in bioconjugation and reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis

The molecular formula of Bis-Aminooxy-PEG4 is C10H24N2O6 . It has a molecular weight of 268.3 g/mol .Chemical Reactions Analysis

Bis-Aminooxy-PEG4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis

The molecular formula of Bis-Aminooxy-PEG4 is C10H24N2O6 . It has a molecular weight of 268.3 g/mol .Wissenschaftliche Forschungsanwendungen

-

Drug Delivery

- Field : Pharmacology and Biomedicine .

- Application : Bis-Aminooxy-PEG4 is used in drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media. The aminooxy groups can react with an aldehyde to form an oxime bond .

- Method : It can be incorporated into drug delivery systems, such as liposomes, nanoparticles, or polymers, to enhance their biocompatibility, stability, and pharmacokinetic properties .

- Results : By conjugating Bis-Aminooxy-PEG4 to the surface of drug carriers or encapsulated drugs via oxime ligation, one can achieve prolonged circulation times, reduced immunogenicity, and targeted delivery to specific tissues or cells .

-

Biomaterial Functionalization

- Field : Material Science and Bioengineering .

- Application : Bis-Aminooxy-PEG4 is used to functionalize biomaterials, such as hydrogels, scaffolds, or surfaces, with bioactive molecules, growth factors, or cell-targeting ligands .

- Method : By conjugating Bis-Aminooxy-PEG4 to the biomaterials and subsequently coupling them with aldehyde-modified bioactive molecules, one can create functionalized materials with tailored properties .

- Results : This allows for the creation of materials with tailored properties for applications in tissue engineering and regenerative medicine .

Safety And Hazards

Zukünftige Richtungen

Bis-Aminooxy-PEG4 is a homobifunctional crosslinking reagent with great water solubility . Aminooxy (ONH2) group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This suggests that Bis-Aminooxy-PEG4 has potential for future applications in the field of bioconjugation.

Relevant Papers A paper titled “Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids” discusses the use of an aminooxy click chemistry (AOCC) strategy to synthesize nucleoside building blocks for incorporation during solid-support synthesis of oligonucleotides to enable bis-homo and bis-hetero conjugation of various biologically relevant ligands .

Eigenschaften

IUPAC Name |

O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNMUXWMRYYPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCON)OCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-aminooxy-PEG4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)